Home > Products > Screening Compounds P57542 > 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol -

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol

Catalog Number: EVT-13362133
CAS Number:
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol is a heterocyclic compound belonging to the imidazooxazine family. This compound features a unique bicyclic structure that incorporates both imidazole and oxazine moieties, making it an interesting subject for medicinal chemistry and organic synthesis. The presence of bromine in its structure suggests potential reactivity that can be exploited in various chemical reactions.

Source

The compound can be synthesized through various methods, often involving bromination of imidazole derivatives and subsequent reactions to introduce the oxazine functionality. The literature indicates that derivatives of imidazooxazines have been explored for their biological activities, particularly as potential therapeutic agents against various diseases.

Classification

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements. It is specifically categorized under imidazo compounds, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol typically involves the following steps:

  1. Bromination: Starting from an appropriate imidazole derivative, bromination is performed using bromine or hydrogen bromide in a suitable solvent like acetic acid. This step introduces the bromine atom into the imidazole ring.
  2. Formation of Oxazine: The next step often involves cyclization reactions where the brominated imidazole reacts with other reagents to form the oxazine ring. This may include condensation reactions or cyclization via nucleophilic attack on electrophilic centers.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound in high yield.

Technical Details

Recent studies have demonstrated efficient synthetic routes utilizing catalysts such as silver carbonate and trifluoroacetic acid to facilitate intramolecular cyclization reactions. For example, the use of Ag₂CO₃/TFA has shown promise in achieving high regioselectivity and yields during the synthesis of similar heterocycles .

Molecular Structure Analysis

Data

The molecular formula of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol is C7H7BrN4OC_7H_7BrN_4O, and its molecular weight is approximately 229.06 g/mol. The compound's specific structural features contribute to its reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol can undergo various chemical reactions due to the presence of reactive functional groups:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
  2. Cyclization Reactions: The compound may participate in further cyclization reactions to form more complex heterocycles.
  3. Reduction Reactions: The hydroxyl group can undergo oxidation or reduction depending on the reaction conditions.

Technical Details

Research has shown that compounds similar to 2-bromo derivatives exhibit significant reactivity under mild conditions due to their electrophilic nature . This reactivity can be harnessed for further functionalization or modification.

Mechanism of Action

Process

The mechanism by which 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol exerts its biological effects is not fully elucidated but may involve:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Inhibition Mechanisms: Acting as inhibitors for enzymes involved in disease pathways (e.g., TNF-alpha inhibition).

Data

Studies indicate that related compounds show promising activity against certain diseases due to their ability to modulate biological pathways through specific interactions at the molecular level .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of bromine and hydroxyl groups.

Relevant data regarding melting point and boiling point are not extensively documented in available literature but are crucial for practical applications.

Applications

Scientific Uses

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases due to its structural versatility.
  2. Biological Research: Investigating mechanisms of action related to inflammation and other biological processes.
  3. Synthetic Chemistry: Serving as an intermediate in synthesizing more complex heterocyclic compounds.
Introduction to Imidazooxazine Derivatives in Medicinal Chemistry

Nomenclature and Structural Taxonomy of Brominated Imidazooxazines

Systematic naming of imidazooxazine derivatives follows IUPAC conventions based on ring fusion patterns and substituent locations. The parent system imidazo[2,1-c][1,4]oxazine consists of an imidazole ring (atoms 1-3, 3a) fused to a 1,4-oxazine ring (atoms 3a, 4-8), with bridgehead carbon at position 3a. The hydrogenation state is denoted by the "5H,6H,8H" prefix, indicating saturation at positions 5,6, and 8 of the oxazine ring. The complete name 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol specifies bromine substitution at C2 and a hydroxy group at C3. Alternative naming conventions may reference the reduced state as "6,8-dihydro-5H-", emphasizing the non-aromatic oxazine component.

Table 1: Nomenclature and Identifiers for 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol and Related Structures

Systematic NameAlternative NameMolecular FormulaCAS/Registry NumberKey Substituents
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol(2-Bromo-6,8-dihydro-5H-imidazo[1,2-c][1,4]oxazin-3-yl)methanolC₇H₉BrN₂O₂125454589 (CID)C2-Br, C3-CH₂OH
2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide-C₈H₁₂BrN₃O₃S125453622 (CID)C2-Br, C3-SO₂N(CH₃)₂
7-Substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazine-Variable-C7-Side chain, C2-NO₂

The structural taxonomy reveals critical distinctions:

  • Ring Fusion Orientation: The [2,1-c] fusion indicates connectivity between imidazole C2 and oxazine C8a, differing from the [1,2-a] fusion seen in simpler imidazoheterocycles [1] [3].
  • Saturation Pattern: "5H,6H,8H" specifies partial saturation, contrasting with fully aromatic imidazooxazoles or fully saturated tetrahydro derivatives. This impacts ring puckering and bioactive conformations [3].
  • Functional Group Positioning: The C3-hydroxymethyl group in the CID 125454589 structure enables derivatization to esters, ethers, or carboxylic acids, while the C3-sulfonamide in CID 125453622 offers hydrogen-bonding capabilities critical for target engagement [1] [3].

Historical Context: Emergence of Imidazooxazine Scaffolds in Drug Discovery

The medicinal exploration of imidazooxazines originated from scaffold-hopping efforts in anti-infective research, particularly targeting Mycobacterium tuberculosis and kinetoplastid parasites. The clinical success of nitroimidazooxazines like pretomanid (PA-824) and delamanid against multidrug-resistant tuberculosis validated the scaffold's potential for treating intractable infections. These first-generation agents featured a nitro group at C2 and lipophilic side chains at C6/C7 positions, functioning as prodrugs activated by bacterial nitroreductases [2] [4].

A pivotal structural innovation occurred through the strategic relocation of side chains from the C6 to the C7 position, creating the 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazine class. This scaffold modification significantly enhanced metabolic stability by mitigating oxidative cleavage of the methylene linker—a limitation observed in earlier analogues. During optimization programs targeting visceral leishmaniasis, brominated intermediates emerged as key synthetic building blocks. For instance, DNDI-VL-2098, a preclinical candidate derived from delamanid, was developed through systematic exploration of 7-aryloxy/arylalkyl variants, where bromo-substituted precursors enabled Suzuki couplings to install biphenyl and heterobiaryl groups [2].

Table 2: Evolution of Imidazooxazine Scaffolds in Anti-Infective Drug Discovery

GenerationRepresentative CompoundKey Structural FeaturesTherapeutic TargetAdvantages/Limitations
FirstPretomanid (PA-824)C6-(4-trifluoromethoxy)benzyloxy, C2-NO₂, S-configurationTuberculosis (replicating/non-replicating Mtb)Activity against dormant bacilli; linker metabolism issue
SecondDelamanid analoguesC7-Methyl with aryl ethers, C2-NO₂Tuberculosis & LeishmaniasisImproved metabolic stability; retained potency
AdvancedDNDI-VL-2098 & backups (e.g., 71, 79)C7-Heterobiaryl ethers (pyridine/pyrimidine), C2-NO₂Visceral LeishmaniasisEnhanced solubility, efficacy (99% inhibition at 12.5 mg/kg b.i.d.)
Halogenated2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-olC2-Br, C3-CH₂OHSynthetic intermediateVersatile handle for C-C/C-N coupling; no nitro group

Critical milestones include:

  • Scaffold Repositioning: The unexpected discovery that TB-oriented nitroimidazooxazines exhibited potent anti-leishmanial activity redirected development toward neglected tropical diseases, leveraging the core's dual utility [2].
  • Bromine as Synthetic Enabler: Introduction of bromine at electron-rich positions (C2 of imidazole) provided a strategic site for metal-catalyzed cross-coupling, enabling rapid diversification of the C2 position—a key advantage over chloro or fluoro analogues in constructing libraries of derivatives [6] [9].
  • Chiral Discrimination: Resolution of racemic C7-methyl derivatives (e.g., enantiomers of compound 71) revealed significant differences in efficacy, pharmacokinetics, and safety, underscoring the importance of stereochemical control in lead optimization [2].

Significance of Bromine Substitution in Heterocyclic Pharmacophores

Bromine incorporation at the C2 position of imidazooxazines confers multifaceted advantages in drug design, extending beyond its traditional role as a synthetic placeholder. The bromine atom's steric bulk and polarizability directly influence molecular recognition, while its electron-withdrawing character modulates the π-electron density of the fused heterocyclic system.

Electronic and Steric Effects:

  • σ-Hole Interactions: Bromine's large atomic radius facilitates halogen bonding with carbonyl oxygens or electron-rich heteroatoms in biological targets, contributing to binding affinity and selectivity—a phenomenon exploited in kinase inhibitors but underexplored in anti-infective imidazooxazines [7].
  • Electron Density Modulation: The -I effect of bromine at C2 reduces electron density at adjacent positions (C3, N1), enhancing the electrophilicity of C3 substituents. This effect is critical in prodrugs requiring enzymatic reduction but also stabilizes C3-anions for functionalization [6].
  • Steric Blocking: Bromine's van der Waals radius (1.85 Å) protects reactive sites from metabolic oxidation, particularly at the C2 position, potentially improving metabolic stability over hydrogen or smaller halogens [7].

Synthetic Versatility:

  • Cross-Coupling Hub: Brominated imidazooxazines serve as linchpins for palladium-catalyzed transformations. Suzuki-Miyaura couplings install (hetero)aryl, vinyl, or alkynyl groups at C2, while Buchwald-Hartwig aminations introduce nitrogen-based functionalities—routes extensively employed in generating SAR libraries around the imidazooxazine core [2] [9].
  • Radical Reactions: Recent advances in photoredox catalysis enable C-Br bond functionalization via alkyl radical addition, offering pathways to C2-alkylated derivatives inaccessible through classical cross-coupling [9].

Physicochemical Profiling:Compared to chloro analogues, bromo-imidazooxazines exhibit altered lipophilicity (increased cLogP by ~0.5 units), influencing membrane permeability and distribution. While this may enhance tissue penetration in infections like visceral leishmaniasis (where parasites reside in macrophages), it necessitates careful balancing during lead optimization to avoid excessive hydrophobicity [2] [7].

The strategic integration of bromine into the 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol framework thus creates a multifaceted building block: its C3-hydroxymethyl group enables ether/ester formation, while the C2-bromine serves as a vector for structural diversification, collectively supporting the development of optimized agents targeting recalcitrant infectious diseases.

Properties

Product Name

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ol

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

InChI

InChI=1S/C6H7BrN2O2/c7-5-6(10)9-1-2-11-3-4(9)8-5/h10H,1-3H2

InChI Key

OLOGTSPMQBYMOL-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=C(N21)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.